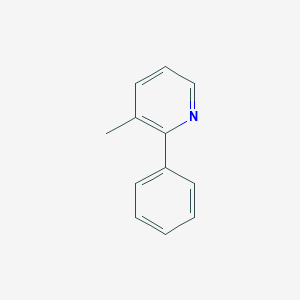

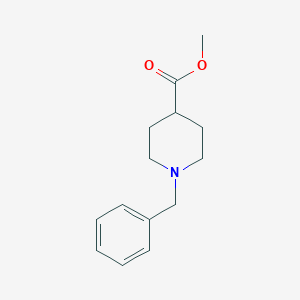

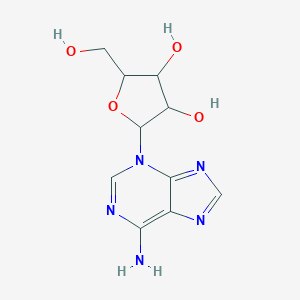

Methyl 1-benzylpiperidine-4-carboxylate

概要

説明

Synthesis Analysis

The synthesis of derivatives similar to "Methyl 1-benzylpiperidine-4-carboxylate" involves complex reactions such as N-alkylation, ring-opening cyclization, and intramolecular nucleophilic displacement. One notable method includes the synthesis of 1,4-benzodiazepine derivatives through a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides, demonstrating the compound's utility in creating functionalized scaffolds for further chemical manipulation (Wang et al., 2008).

Molecular Structure Analysis

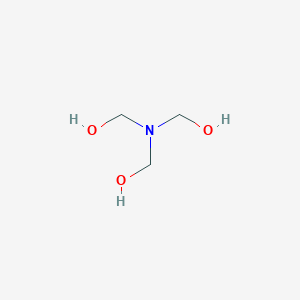

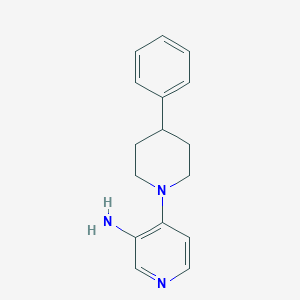

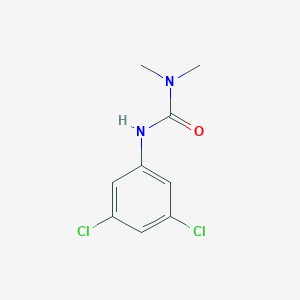

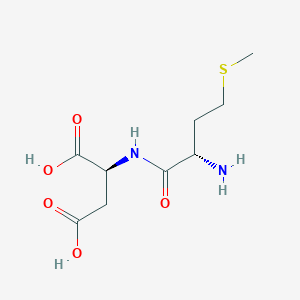

Molecular structure analysis often relies on spectral data, including IR, NMR, and mass spectrometry. For compounds bearing the piperidine motif, structural elucidation is crucial for understanding reactivity and biological activity. Studies, such as those on related sulfamoyl and piperidine functionalities, reveal valuable information on the molecular architecture and potential interaction sites within biological systems (Aziz‐ur‐Rehman et al., 2017).

Chemical Reactions and Properties

"Methyl 1-benzylpiperidine-4-carboxylate" and its analogs participate in a variety of chemical reactions, including but not limited to methylation, arylation, and ring transformations. These reactions are pivotal for the diversification of the piperidine scaffold and the introduction of pharmacophoric elements. Research demonstrates the compound's versatility in synthetic organic chemistry, showcasing its ability to undergo transformations that are valuable in drug discovery and development (Giri et al., 2007).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystal structure, play a crucial role in the compound's applicability in various phases of drug development. Analysis of related compounds, like "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate," provides insight into how molecular modifications can influence these characteristics, impacting solubility, formulation, and stability (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of "Methyl 1-benzylpiperidine-4-carboxylate," including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental for its functionalization and incorporation into more complex molecules. Studies on similar compounds outline the importance of understanding these properties for optimizing synthetic routes and enhancing the molecule's utility in pharmaceutical chemistry (Ikemoto et al., 2005).

科学的研究の応用

Pharmaceutical Research

“Methyl 1-benzylpiperidine-4-carboxylate” has been used in the synthesis of novel triazole-pyrimidine hybrids, which have potential applications as neuroprotective and anti-neuroinflammatory agents .

Application Summary

These compounds are being studied for their potential to treat various neurodegenerative diseases, such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, Amyotrophic lateral sclerosis, ischemic stroke, and traumatic brain injury .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results and Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Novel Compounds

“Methyl 1-benzylpiperidine-4-carboxylate” can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of novel triazole-pyrimidine hybrids .

Application Summary

These novel compounds can have various applications in different fields, such as pharmaceuticals, materials science, and more .

Methods of Application

The synthesis of these novel compounds typically involves a series of chemical reactions, including reactions with Grignard reagents, carbonyl compounds, and more .

Results and Outcomes

The synthesized compounds can have unique properties and potential applications, depending on their structure and the specific reactions used in their synthesis .

Fluorodenitrations and Nitrodehalogenations

“Methyl 1-benzylpiperidine-4-carboxylate” can also be used in fluorodenitrations and nitrodehalogenations for labeled PET ligands and fluoropharmaceuticals .

Application Summary

These processes are important in the production of radiolabeled compounds for use in positron emission tomography (PET) imaging .

Methods of Application

The specific methods of application can vary depending on the desired end product and the specific requirements of the PET imaging process .

Results and Outcomes

The results of these processes can include the production of radiolabeled compounds that can be used in PET imaging to diagnose and monitor various medical conditions .

Synthesis of Donepezil

“Methyl 1-benzylpiperidine-4-carboxylate” can be used as a reactant for the synthesis of Donepezil .

Application Summary

Donepezil is a medication used in the palliative treatment of Alzheimer’s disease .

Methods of Application

The specific methods of application can vary depending on the desired end product and the specific requirements of the synthesis process .

Results and Outcomes

The result of this process is the production of Donepezil, which can be used in the treatment of Alzheimer’s disease .

Synthesis of MCH-R1 Antagonists

“Methyl 1-benzylpiperidine-4-carboxylate” can also be used as a reactant for the synthesis of MCH-R1 antagonists .

Application Summary

MCH-R1 antagonists are compounds that block the activity of the melanin-concentrating hormone receptor 1 (MCH-R1), which plays a role in energy homeostasis and body weight regulation .

Methods of Application

The specific methods of application can vary depending on the desired end product and the specific requirements of the synthesis process .

Results and Outcomes

The result of this process is the production of MCH-R1 antagonists, which can be used in the study of energy homeostasis and body weight regulation .

Safety And Hazards

特性

IUPAC Name |

methyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZSPRDEKPWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465832 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylpiperidine-4-carboxylate | |

CAS RN |

10315-06-7 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)